

Spectroscopic Profile of 1,3,5-Tris(4-bromophenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Tris(4-bromophenyl)benzene

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This technical guide provides an in-depth overview of the spectral data for the compound **1,3,5-Tris(4-bromophenyl)benzene**, a key building block in the synthesis of various functional materials, including porous organic polymers and materials for organic electronics.^[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for obtaining these spectra.

Core Spectroscopic Data

The following tables summarize the key spectral data for **1,3,5-Tris(4-bromophenyl)benzene**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.70	Singlet	-	3H	Protons on the central benzene ring
7.62	Doublet	8.5	6H	Aromatic protons ortho to the central ring
7.56	Doublet	8.5	6H	Aromatic protons meta to the central ring

Solvent: CDCl_3 , Instrument Frequency: 500 MHz^[2]

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
141.7	C (quaternary)
139.9	C (quaternary)
132.3	CH
129.0	CH
125.2	C (quaternary)
122.4	C-Br

Solvent: CDCl_3 , Instrument Frequency: 125 MHz^[2]

Table 3: IR Spectral Data

Wavenumber (ν_{\max}) cm^{-1}	Assignment
3043	C-H stretching (aromatic)
1595	C=C stretching (aromatic)
1489	C=C stretching (aromatic)
1379	In-plane C-H bending
1075	In-plane C-H bending
1007	In-plane C-H bending
809	Out-of-plane C-H bending (p-disubstituted)

Method: KBr pellet[2]

Table 4: Mass Spectrometry Data

m/z	Interpretation
543.09	$[M]^+$ (Calculated Molecular Ion)

Note: Experimental mass spectrometry data with fragmentation patterns were not available in the searched resources. The listed m/z value corresponds to the calculated molecular weight of the $\text{C}_{24}\text{H}_{15}\text{Br}_3$ isotopologue.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,3,5-Tris(4-bromophenyl)benzene** in about 0.7 mL of deuterated chloroform (CDCl_3). The CDCl_3 serves as a lock signal for the NMR spectrometer and contains tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a 500 MHz NMR spectrometer for ^1H NMR and a 125 MHz spectrometer for ^{13}C NMR.
- **Data Acquisition for ^1H NMR:**
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the aromatic region (typically 0-10 ppm).
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Acquisition for ^{13}C NMR:**
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - Set the spectral width to encompass the expected range for aromatic carbons (typically 0-160 ppm).
 - A longer acquisition time and a greater number of scans are generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS peak at 0.00 ppm. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **1,3,5-Tris(4-bromophenyl)benzene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
 - Place the powdered mixture into a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

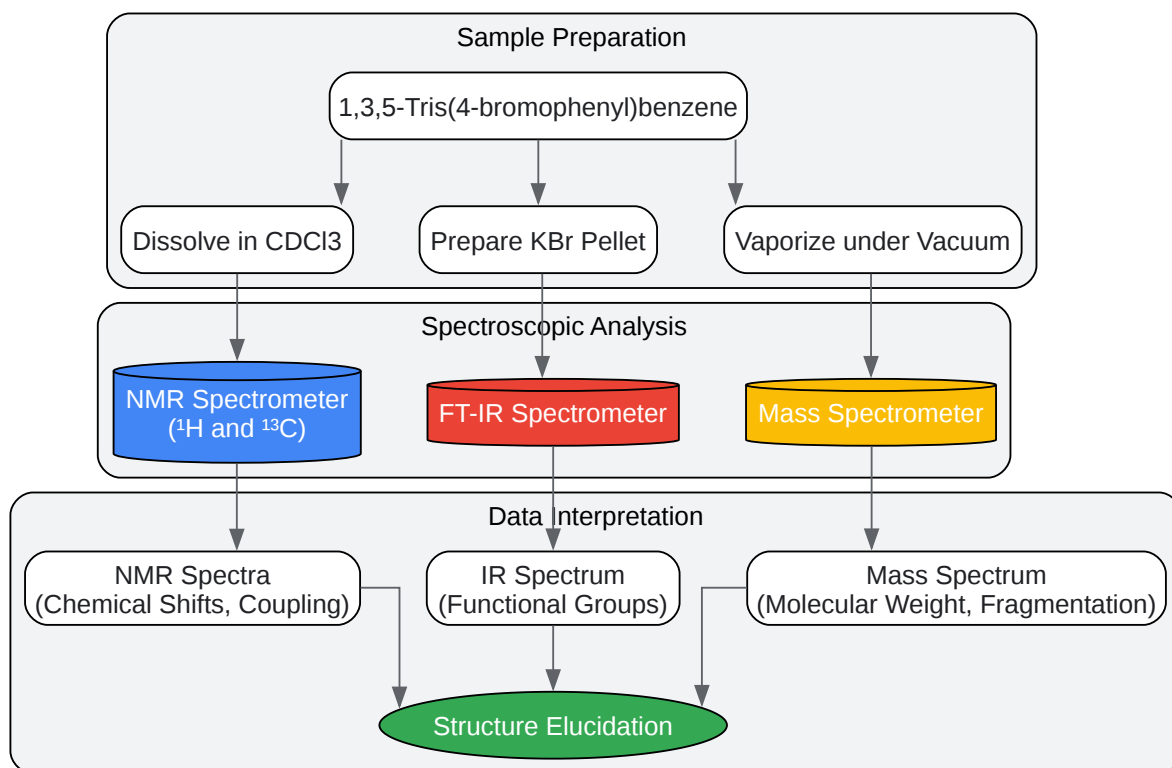
Methodology (General Procedure for Electron Ionization):

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under high vacuum to induce vaporization.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).

- **Fragmentation:** The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged species.
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Presentation:** The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,3,5-Tris(4-bromophenyl)benzene**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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